2-(Oxan-3-yl)morpholine;hydrochloride
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Overview
Description
2-(Oxan-3-yl)morpholine;hydrochloride is a chemical compound with a unique structure that combines an oxane ring and a morpholine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Mode of Action
Morpholine derivatives, such as amorolfine, inhibit fungal enzymes d14 reductase and d7-d8 isomerase . This leads to changes in the fungal sterol synthesis pathways .
Biochemical Pathways
Without specific studies on “2-(Oxan-3-yl)morpholine;hydrochloride”, it’s challenging to determine the exact biochemical pathways it affects. Morpholine derivatives are known to affect fungal sterol synthesis pathways .
Result of Action
Morpholine derivatives can cause changes in the composition of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)morpholine;hydrochloride typically involves the reaction of oxane derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce different morpholine derivatives .
Scientific Research Applications
2-(Oxan-3-yl)morpholine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Oxan-3-yl)morpholine;hydrochloride include:
Morpholine derivatives: Compounds that contain the morpholine ring structure.
Oxane derivatives: Compounds that contain the oxane ring structure.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the oxane and morpholine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(oxan-3-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(7-11-4-1)9-6-10-3-5-12-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEPFWVLFZHJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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